kb NB 142-70

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

kb NB 142-70 は、PKD1、PKD2、および PKD3 を含むタンパク質キナーゼ D (PKD) の強力で選択的な阻害剤です。 抗腫瘍活性は著しく、主に科学研究で使用されています .

準備方法

合成経路と反応条件

kb NB 142-70 の合成は、ベンゾチオロ-チアゼピノン構造の形成を含みます。この化合物は、環化やスルホン化などの化学反応のシリーズによって合成されます。 正確な合成経路と反応条件は、所有権があり、公開されていません .

工業生産方法

This compound の工業生産方法は、広く文書化されていません。 通常、高純度と効力を確保するために、制御された条件下で専門の研究所で生産されます .

化学反応解析

反応の種類

This compound は、次のようなさまざまな化学反応を受けます。

リン酸化の阻害: PKD1、PKD2、および PKD3 のリン酸化を阻害します

細胞毒性反応: 特定のがん細胞株に対して細胞毒性を示します

一般的な試薬と条件

This compound を含む反応で使用される一般的な試薬には、次のようなものがあります。

ジメチルスルホキシド (DMSO): 溶媒として使用されます

リン酸化阻害剤: This compound の阻害効果を研究するために使用されます

生成される主な生成物

This compound を含む反応から生成される主な生成物は、通常、リン酸化タンパク質と阻害されたキナーゼ経路です .

科学研究への応用

This compound は、次のような幅広い科学研究への応用があります。

がん研究: 前立腺がん細胞の移動と浸潤を阻害し、in vitro での創傷治癒を抑制します

シグナル伝達研究: タンパク質のリン酸化とキナーゼ経路を研究するために使用されます

代謝経路解析: 脂質とリポタンパク質の代謝を調べます

化学反応の分析

Types of Reactions

kb NB 142-70 undergoes various chemical reactions, including:

Inhibition of phosphorylation: It inhibits the phosphorylation of PKD1, PKD2, and PKD3

Cytotoxic reactions: It exhibits cytotoxic effects against certain cancer cell lines

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Dimethyl sulfoxide (DMSO): Used as a solvent

Phosphorylation inhibitors: Used to study the inhibition effects of this compound

Major Products Formed

The major products formed from reactions involving this compound are typically phosphorylated proteins and inhibited kinase pathways .

科学的研究の応用

Cancer Research

kb NB 142-70 has shown promising results in the field of oncology:

- Inhibition of Prostate Cancer : The compound effectively inhibits the migration and invasion of prostate cancer cells, which is critical for preventing metastasis .

- Wound Healing Studies : In vitro studies indicate that this compound reduces wound healing processes, which can be correlated with its anti-cancer properties by limiting cell proliferation in tumor environments.

Signal Transduction Studies

This compound plays a crucial role in understanding various signaling pathways:

- PI3K/Akt Pathway Modulation : Research indicates that this compound enhances Akt phosphorylation in response to G protein-coupled receptor (GPCR) agonists such as angiotensin II. This enhancement suggests a negative feedback mechanism mediated by PKD1 on PI3K/Akt signaling .

- Cytotoxic Effects : The compound exhibits cytotoxicity against several cancer cell lines, making it a valuable tool for studying the mechanisms of cell death and survival pathways involved in cancer progression .

Metabolic Pathway Analysis

This compound is utilized to investigate lipid metabolism:

- Lipid and Lipoprotein Metabolism : Its role in metabolic pathway analysis helps researchers understand how PKD influences lipid processing and associated diseases like obesity and diabetes.

Uniqueness of this compound

The high selectivity and potency of this compound for PKD isoforms distinguish it from other kinase inhibitors. Its specific targeting allows for more precise investigations into the roles of PKD in various biological processes, particularly those related to cancer biology and cellular signaling .

Case Study 1: Prostate Cancer Inhibition

A study demonstrated that treatment with this compound significantly reduced prostate cancer cell migration and invasion in vitro. The results indicated that the compound could serve as a potential therapeutic agent in managing prostate cancer by targeting the PKD pathway to inhibit metastatic behavior.

Case Study 2: Signal Transduction Enhancement

Research involving IEC-18 cells showed that exposure to this compound led to increased Akt phosphorylation when stimulated with GPCR agonists. This finding highlights the compound's ability to modulate cellular signaling pathways positively, offering insights into its potential applications in therapies aimed at enhancing cellular responses .

作用機序

kb NB 142-70 は、タンパク質キナーゼ D (PKD) アイソフォームを選択的に阻害することで効果を発揮します。PKD の活性部位に結合し、リン酸化とその後の活性化を阻止します。 この阻害は、特にがん細胞において、細胞の移動、浸潤、および増殖の減少につながります .

類似の化合物との比較

類似の化合物

CID 755673: 別の PKD 阻害剤ですが、this compound に比べて効力は低いです

Gö 6976: PKD に対する選択性が低い、広範囲のキナーゼ阻害剤

独自性

This compound は、PKD アイソフォームに対する高い選択性と効力を持つため、がん研究とシグナル伝達研究における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

CID 755673: Another PKD inhibitor but less potent compared to kb NB 142-70

Gö 6976: A broad-spectrum kinase inhibitor with less selectivity for PKD

Uniqueness

This compound is unique due to its high selectivity and potency for PKD isoforms, making it a valuable tool in cancer research and signal transduction studies .

生物活性

Introduction

Kb NB 142-70 is a selective inhibitor of protein kinase D (PKD), a family of serine/threonine kinases involved in various cellular processes, including cell proliferation, migration, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₁H₉N₁O₂S₂

- Molecular Weight : 251.3 Da

- Purity : >99%

- CAS Number : 1233533-04-4

This compound exerts its biological effects primarily through the inhibition of PKD isoforms. It has been shown to selectively inhibit PKD1, PKD2, and PKD3 with IC50 values of 28.3 nM, 58.7 nM, and 53.2 nM, respectively . This inhibition leads to significant alterations in cellular signaling pathways that regulate cell growth and migration.

In Vitro Studies

- Cancer Cell Migration and Invasion

- Cytotoxicity and Anti-Proliferative Effects

Data Table: Summary of Biological Activity

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of Cell Migration | Significant reduction | |

| Cytotoxicity | Induces apoptosis | |

| Anti-Proliferative | Reduces cell proliferation |

Case Study 1: Prostate Cancer Treatment

A study investigated the effects of this compound on prostate cancer cell lines (PC-3 and DU145). The results indicated a marked decrease in cell viability and migration upon treatment with this compound compared to control groups. The study concluded that this compound could be a promising candidate for further development in prostate cancer therapies due to its potent inhibitory effects on PKD signaling pathways.

Case Study 2: Mechanistic Insights

Another research effort focused on the mechanistic aspects of how this compound affects mitosis progression. It was found that while overexpression of PKD1 did not alter mitotic progression, inhibition by this compound led to significant disruptions in cell cycle dynamics, indicating its potential as a therapeutic agent targeting mitotic regulators .

特性

IUPAC Name |

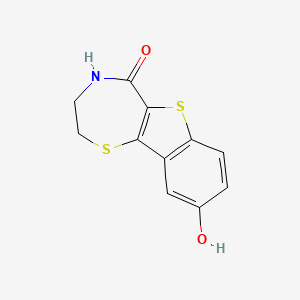

9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUAGGSHTKPOHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669824 |

Source

|

| Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233533-04-4 |

Source

|

| Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。